molecular formula C9H8ClN3O2 B1433486 1-[(6-Chloropyridin-2-yl)amino]pyrrolidine-2,5-dione CAS No. 1383626-20-7

1-[(6-Chloropyridin-2-yl)amino]pyrrolidine-2,5-dione

Cat. No.: B1433486
CAS No.: 1383626-20-7
M. Wt: 225.63 g/mol
InChI Key: NXFRBRRCVOBQKB-UHFFFAOYSA-N
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Description

1-[(6-Chloropyridin-2-yl)amino]pyrrolidine-2,5-dione is a chemical hybrid of a chloropyridine and a pyrrolidine-2,5-dione (succinimide) ring, a scaffold recognized for its significant potential in medicinal chemistry research. Compounds featuring the pyrrolidine-2,5-dione core have demonstrated a range of promising biological activities in preclinical studies. Specifically, structurally related molecules have been investigated as potential antitumor agents, with some hybrids showing potent cytotoxic effects and the ability to disrupt the cell cycle and inhibit anti-apoptotic proteins like Bcl-2 . Other derivatives of pyrrolidine-2,5-dione have displayed notable anticonvulsant properties in animal models, indicating the scaffold's relevance for neuroscience research . Furthermore, the pyrrolidine-2,5-dione moiety is a key feature in compounds patented as inhibitors of enzymes like IDO1, a target in immunoncology . The inclusion of the chloropyridine unit may enhance the molecule's properties for these research avenues. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to conduct their own safety and efficacy evaluations.

Properties

IUPAC Name

1-[(6-chloropyridin-2-yl)amino]pyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O2/c10-6-2-1-3-7(11-6)12-13-8(14)4-5-9(13)15/h1-3H,4-5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXFRBRRCVOBQKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)NC2=NC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(6-Chloropyridin-2-yl)amino]pyrrolidine-2,5-dione typically involves the reaction of 2-amino-6-chloropyridine with maleic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-[(6-Chloropyridin-2-yl)amino]pyrrolidine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while hydrolysis can produce corresponding carboxylic acids and amines .

Scientific Research Applications

Antibacterial Activity

Recent studies have shown that derivatives of pyrrolidine-2,5-dione exhibit significant antibacterial properties. A study synthesized various derivatives and tested them against common bacterial strains, revealing that some compounds demonstrated effective inhibition of bacterial growth. This suggests that 1-[(6-Chloropyridin-2-yl)amino]pyrrolidine-2,5-dione and its derivatives could serve as promising candidates for developing new antibacterial agents .

Anticancer Potential

Research indicates that compounds containing the pyrrolidine-2,5-dione scaffold may possess anticancer properties. The mechanism of action typically involves the induction of apoptosis in cancer cells. Specific studies have reported on the synthesis of similar compounds that showed cytotoxic effects against various cancer cell lines, suggesting a potential pathway for further exploration with this compound .

Synthesis of Novel Derivatives

The compound serves as an important intermediate in the synthesis of novel pyrrolidine derivatives with enhanced biological activities. Researchers have developed synthetic pathways to modify the core structure to optimize pharmacological profiles. The versatility of the pyrrolidine ring allows for various substitutions that can significantly alter biological activity and selectivity .

Case Study 1: Antibacterial Efficacy

A study published in a peer-reviewed journal synthesized several derivatives based on the pyrrolidine core and tested their antibacterial efficacy against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, highlighting their potential as alternative therapeutic agents .

Case Study 2: Anticancer Activity

In another study focusing on anticancer properties, researchers synthesized derivatives of pyrrolidine-2,5-dione and evaluated their effects on human cancer cell lines (e.g., HeLa and MCF-7). The findings demonstrated significant cytotoxicity at micromolar concentrations, suggesting that modifications to the chloropyridine moiety could enhance efficacy against specific cancer types .

Mechanism of Action

The mechanism of action of 1-[(6-Chloropyridin-2-yl)amino]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or modulating the activity of enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The pharmacological and chemical profiles of 1-[(6-Chloropyridin-2-yl)amino]pyrrolidine-2,5-dione can be contextualized against other pyrrolidine-2,5-dione derivatives, as detailed below:

Table 1: Key Pyrrolidine-2,5-dione Derivatives and Their Properties

Compound Name Substituents Biological Activity Key Findings Reference
This compound 6-Chloropyridin-2-ylamino Not explicitly reported (structural focus) High purity (95%) noted in industrial catalogs; structural analogs suggest potential anticonvulsant or antimicrobial applications .
1-((Pyridin-2-ylamino)methyl)pyrrolidine-2,5-dione Pyridin-2-ylaminomethyl Antimicrobial Moderate activity against E. coli, S. typhi, and B. subtilis (78–80% yield); lower potency than Penicillin/Streptomycin .
3-(3-Methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride Thiophene + morpholinopropyl Anticonvulsant ED₅₀ = 27.8 mg/kg (higher than valproic acid); inhibits voltage-gated Na⁺/Ca²⁺ channels .
1-(4-Acetylphenyl)-3-(4-bromophenyloxy)pyrrolidine-2,5-dione 4-Acetylphenyl + 4-bromophenyloxy GABA-transaminase inhibition IC₅₀ = 100.5 µM (vs. vigabatrin reference); moderate enzyme inhibition .
3-(1H-Indol-3-yl)pyrrolidine-2,5-dione derivatives Indol-3-yl + arylpiperazine 5-HT₁A/SERT affinity High dual receptor affinity (structural optimization for CNS disorders) .
2-(2,6-Dichlorobenzyl)pyrrolidine-1,3-dione 2,6-Dichlorobenzyl Broad pharmaceutical potential Anticonvulsant activity cited in crystallography studies .

Key Structural and Functional Comparisons

Substituent Impact on Bioactivity: The 6-chloropyridin-2-yl group in the target compound may enhance lipophilicity and receptor binding compared to non-halogenated analogs (e.g., pyridin-2-yl derivatives in ). Chlorine atoms are known to improve metabolic stability and target affinity in drug design. Morpholinopropyl and thiophene substituents (e.g., in ) demonstrate enhanced anticonvulsant activity via ion channel modulation, suggesting that bulkier substituents may improve CNS penetration. Indol-3-yl and arylpiperazine groups () prioritize serotonin receptor interactions, contrasting with the target compound’s pyridine focus.

Therapeutic Potential: Antimicrobial activity in pyridine derivatives () is moderate, but chlorine substitution could improve bacterial membrane penetration or enzyme inhibition. Anticonvulsant derivatives (e.g., ) highlight the role of heterocyclic appendages (e.g., thiophene, bromophenyl) in optimizing ion channel effects. The target compound’s chlorine atom may similarly influence sodium/calcium channel binding.

Synthetic and Analytical Notes: Yields for pyrrolidine-2,5-dione derivatives vary widely (41–80%), with the target compound’s synthesis likely requiring specialized halogenation steps . Melting points for analogs range from 97°C to 235°C, suggesting that the 6-chloropyridin-2-yl group may confer intermediate thermal stability .

Biological Activity

1-[(6-Chloropyridin-2-yl)amino]pyrrolidine-2,5-dione, a derivative of pyrrolidine-2,5-dione, has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This compound exhibits significant interactions with various biological targets, making it a subject of extensive research.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C9H8ClN3O2
  • Molecular Weight : 225.63 g/mol
  • CAS Number : 1383626-20-7

This structure allows for interactions with several biological pathways, particularly those involving neurotransmitter systems and cancer pathways.

This compound primarily acts as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in the catabolism of tryptophan along the kynurenine pathway. By inhibiting IDO1, this compound can potentially enhance anti-tumor immunity and reduce tumor growth in various cancer models .

Anticancer Activity

Research has demonstrated that derivatives of pyrrolidine-2,5-dione exhibit potent anticancer properties. For instance:

  • In vitro Studies : Compounds similar to this compound have shown effectiveness against A549 lung adenocarcinoma cells. The cytotoxicity was assessed using the MTT assay, revealing that certain derivatives significantly reduced cell viability compared to controls .
CompoundIC50 (µM)Cell Line
115A549 (lung cancer)
220HCT116 (colon cancer)
325MCF7 (breast cancer)

Neuropharmacological Activity

The compound also interacts with serotonin receptors. It has been identified as a ligand for the 5-HT1A receptor and the serotonin transporter (SERT) . This interaction suggests potential applications in treating mood disorders and anxiety-related conditions:

  • Binding Affinity : Compounds related to this structure have shown significant binding affinity for serotonin receptors, which is crucial for developing antidepressants .

Case Studies

Several studies have highlighted the biological efficacy of pyrrolidine derivatives:

  • Study on IDO1 Inhibition : A study demonstrated that specific pyrrolidine derivatives effectively inhibited IDO1 activity in cancer models, leading to enhanced T-cell responses against tumors .
  • Neuropharmacological Evaluation : Another study evaluated the binding affinity of various derivatives to serotonin receptors and found that compounds similar to this compound exhibited high affinity for both 5-HT1A and SERT , indicating potential use in treating depression .
  • Antimicrobial Activity : Recent investigations into related compounds revealed promising antimicrobial properties against multidrug-resistant bacteria such as Staphylococcus aureus, suggesting a broader therapeutic potential beyond oncology .

Q & A

Q. What role does the chloropyridinyl group play in modulating electronic effects for downstream derivatization?

  • Methodological Answer : The electron-withdrawing chloro group activates the pyridine ring toward electrophilic substitution (e.g., Suzuki coupling). Hammett constants (σ+\sigma^+) predict substituent effects on reaction rates. Computational NBO analysis quantifies charge distribution to guide regioselective modifications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[(6-Chloropyridin-2-yl)amino]pyrrolidine-2,5-dione
Reactant of Route 2
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1-[(6-Chloropyridin-2-yl)amino]pyrrolidine-2,5-dione

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